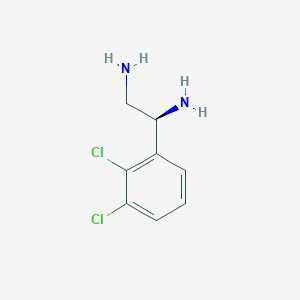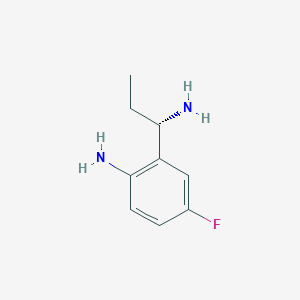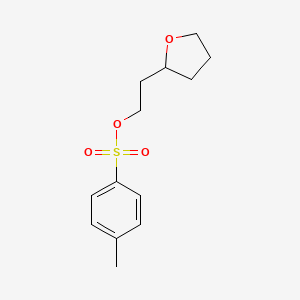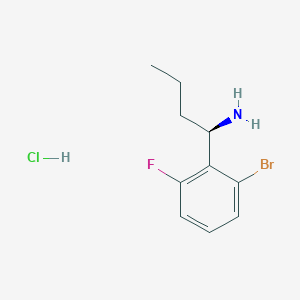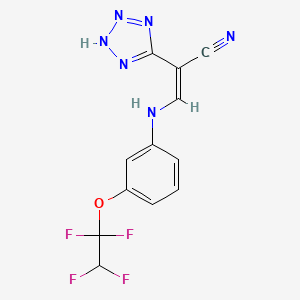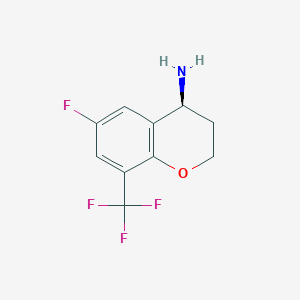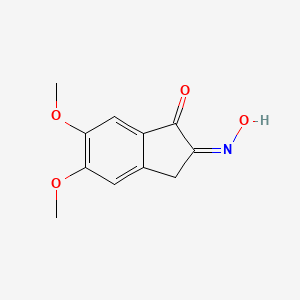
(2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one: is an organic compound with a unique structure that includes a hydroxyimino group and two methoxy groups attached to an indene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one typically involves the reaction of 5,6-dimethoxyindan-1-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: (2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products:
Oxidation: Formation of 2-nitro-5,6-dimethoxy-3H-inden-1-one.
Reduction: Formation of 2-amino-5,6-dimethoxy-3H-inden-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and ligands for catalysis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or dyes.
作用機序
The mechanism of action of (2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The methoxy groups can also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
(2E)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one: The E-isomer of the compound, which has different stereochemistry.
5,6-dimethoxyindan-1-one: The precursor to the compound, lacking the hydroxyimino group.
2-amino-5,6-dimethoxy-3H-inden-1-one: The reduced form of the compound.
Uniqueness: (2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one is unique due to its specific stereochemistry and the presence of both hydroxyimino and methoxy groups
特性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
(2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one |
InChI |
InChI=1S/C11H11NO4/c1-15-9-4-6-3-8(12-14)11(13)7(6)5-10(9)16-2/h4-5,14H,3H2,1-2H3/b12-8- |
InChIキー |
AXBBGHFTZOZJHA-WQLSENKSSA-N |
異性体SMILES |
COC1=C(C=C2C(=C1)C/C(=N/O)/C2=O)OC |
正規SMILES |
COC1=C(C=C2C(=C1)CC(=NO)C2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B15238450.png)
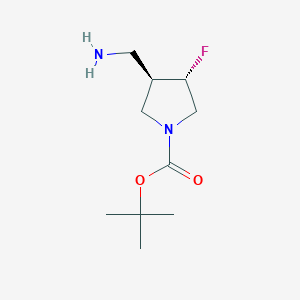
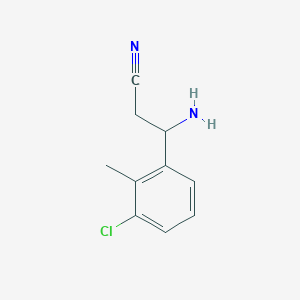
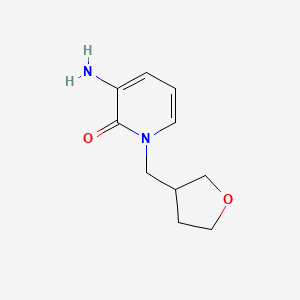

![2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-B]pyridazin-9(6H)-one](/img/structure/B15238469.png)

